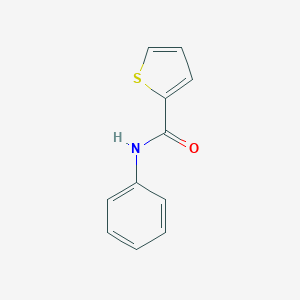

N-phenylthiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6846-13-5 |

|---|---|

Molecular Formula |

C11H9NOS |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

N-phenylthiophene-2-carboxamide |

InChI |

InChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13) |

InChI Key |

WHWPJUQTGCHISO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Phenylthiophene 2 Carboxamide

Strategic Approaches for the De Novo Synthesis of N-phenylthiophene-2-carboxamide

The creation of the this compound core relies on robust and flexible synthetic routes that allow for the efficient assembly of the thiophene (B33073) and N-phenylamide components.

Multi-step Organic Reactions for Core Scaffold Formation

Another versatile approach involves the cyclization of acyclic precursors. A one-step synthesis for thiophene-2-carboxamide derivatives utilizes the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of a base like sodium ethoxide. nih.gov This method allows for the direct formation of the thiophene ring with the carboxamide moiety already partially installed.

More complex thiophene scaffolds, such as thieno[2,3-b]pyridines, are synthesized from precursors like 3-amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile, which can then be elaborated to form the desired carboxamide derivatives. nih.gov

Facilitation of Carboxamide Group Introduction

The introduction of the N-phenylcarboxamide group is a critical step in the synthesis. This transformation is typically achieved by forming an amide bond between a thiophene-2-carboxylic acid derivative and an aniline (B41778).

A common and effective method employs coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the reaction between a substituted thiophene-2-carboxylic acid and an aniline derivative. nih.govcsic.es 1-Hydroxybenzotriazole (HOBt) can also be added to improve the efficiency of the coupling and prevent side reactions. csic.es

Alternatively, the carboxamide can be formed by reacting a thiophene derivative with an isocyanate. For example, lithiation of 2-propylthiophene (B74554) with n-butyllithium (n-BuLi) followed by the addition of phenyl isocyanate yields N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com Another approach involves the reaction of an N-benzylaniline intermediate with thiophene-2-carbonyl chloride in the presence of a base like triethylamine (B128534) to produce the target amide. psu.edu Modern continuous flow techniques using a screw reactor have also been successfully applied for the direct amidation of thiophene-2-carboxylic acid, achieving high yields. rsc.org

Derivatization Strategies for this compound Analogues

To explore the chemical space and optimize properties, the parent this compound structure is often modified at three key positions: the thiophene ring, the N-phenyl moiety, and the carboxamide linker itself.

Introduction of Substituents on the Thiophene Ring

The thiophene ring is amenable to a variety of substitutions, which can significantly influence the electronic and biological properties of the molecule.

Electrophilic aromatic substitution is a primary method for functionalizing the thiophene core. For example, bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide can be achieved using bromine in chloroform (B151607) and acetic acid to introduce a bromine atom at the 4-position. mdpi.com Directed ortho-metalation is another powerful strategy. Treatment of N-phenyl-5-propylthiophene-2-carboxamide with excess n-BuLi followed by quenching with dimethylformamide (DMF) introduces a formyl group regioselectively at the 3-position. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to introduce aryl or other complex groups. For instance, 5-bromothiophene-2-carboxamides can be coupled with hydroxyphenylboronic acid pinacol (B44631) esters using a palladium catalyst to generate 5-aryl-substituted derivatives. csic.es Syntheses can also start from pre-functionalized building blocks, such as 5-(4-fluorophenyl)thiophene-2-carboxylic acid, to incorporate substituents from the beginning of the synthetic sequence. nih.gov

Table 1: Examples of Thiophene Ring Derivatization

| Initial Scaffold | Reaction Type | Reagents | Position of Introduction | Substituent Introduced | Reference |

|---|---|---|---|---|---|

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Electrophilic Bromination | Br2, CHCl3, Acetic Acid | 4 | -Br | mdpi.com |

| N-phenyl-5-propylthiophene-2-carboxamide | Directed Metalation-Formylation | n-BuLi, THF; then DMF | 3 | -CHO | mdpi.com |

| 5-Bromothiophene-2-carboxamides | Suzuki Coupling | Hydroxyphenylboronic acid pinacol ester, Pd(PPh3)4, Na2CO3 | 5 | -C6H4OH | csic.es |

| N-(4-acetylphenyl)-2-chloroacetamide + Functionalized Thiocarbamoyl Compounds | Cyclization/Condensation | Sodium ethoxide | 3 | -OH, -CH3, -NH2 | nih.gov |

Modifications at the N-Phenyl Moiety

Altering the substituents on the N-phenyl ring is a common strategy to fine-tune the molecule's activity. This is typically accomplished by utilizing variously substituted anilines during the amide bond formation step.

Research has shown that the N-substituent phenyl groups can significantly influence the biological efficacy of these compounds. researchgate.netrsc.org For example, a series of analogues were synthesized using a range of anilines with different electronic properties, including electron-donating and electron-withdrawing groups, to probe the structure-activity relationship. nih.gov In the synthesis of potential anticancer agents, various substituted anilines were coupled with 5-(4-fluorophenyl)thiophene-2-carboxylic acid to produce a library of derivatives. nih.gov This modular approach allows for the systematic exploration of how different substituents on the phenyl ring impact the target properties.

Table 2: Examples of N-Phenyl Moiety Modifications

| Thiophene Precursor | Aniline Derivative Used | Resulting N-Phenyl Substituent | Reference |

|---|---|---|---|

| Thiophene-2-carbonyl chloride | N-(4-fluorophenyl)aniline | 4-Fluorophenyl | researchgate.netrsc.org |

| 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Various substituted anilines | Variously substituted phenyl rings | nih.gov |

| Thieno[2,3-b]pyridine-2-carboxylic acid derivative | Anilines with EWG/EDG | Phenyl rings with substituents like -Br, -CF3, -F | nih.gov |

Transformations of the Carboxamide Linker

While less common than modifications to the aromatic rings, the carboxamide linker itself can be chemically transformed. A key modification involves substitution on the amide nitrogen. For instance, N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized, where a benzyl (B1604629) group is introduced onto the amide nitrogen. researchgate.netrsc.org This is often achieved through a two-step process involving the initial formation of an N-benzylaniline intermediate via reductive amination, followed by acylation with thiophene-2-carbonyl chloride. psu.edu

The carboxamide group can also undergo reduction. Using powerful reducing agents such as lithium aluminum hydride (LiAlH₄), the carbonyl of the carboxamide can be reduced to a methylene (B1212753) group, transforming the amide into a secondary amine linker. smolecule.com These transformations fundamentally alter the geometry and electronic nature of the linker, providing another avenue for structural diversification.

Mechanism-Guided Synthetic Pathway Elucidation

Understanding the intricate mechanisms of chemical reactions allows for the deliberate design of synthetic routes. For derivatives related to this compound, studying the fragmentation of precursor molecules provides critical insights into the formation of the desired amide and other potential products.

The synthesis of this compound can be achieved through the fragmentation of N-arylthiophene-2-carboxamidoxime precursors. Plausible mechanisms for the formation of the target compound involve the homolytic cleavage of specific bonds within the amidoxime (B1450833) structure. researchgate.net Studies involving the thermolysis of N-phenylthiophene-2-carboxamidoxime have identified this compound as a major product. researchgate.net

The proposed mechanism suggests two competitive pathways involving the homolysis of either the N-O or the C-N bond. researchgate.netacs.org The homolysis of the C–N bond in the tautomeric form of the amidoxime precursor produces N-arylthiophene-2-iminyl and hydroxyaminyl radicals. acs.org The subsequent interaction between the N-arylthiophene-2-iminyl radical and a hydroxyl radical can lead to the formation of this compound. acs.org The hydroxyaminyl radical may then abstract a hydrogen radical from the reaction medium to form hydroxylamine, which can further decompose. acs.org

UV-Vis light can be employed to promote the reduction of N-arylthiophene-2-carboxamidoximes, providing a modern and efficient method for generating amidinyl radicals and synthesizing derivatives without the need for catalysts or harsh conditions. acs.orgresearchgate.net The photolysis of N-phenylthiophene-2-carboxamidoxime in a solvent like tetralin leads to a variety of products, confirming that the reaction proceeds through radical intermediates. acs.org

The fragmentation pathways are complex, involving multiple radical species. The homolysis of the N-O bond is considered a facile process, generating hydroxyl radicals. acs.org The analysis of photoproducts using techniques such as GC/MS helps in elucidating these pathways. For instance, the photolysis of N-phenylthiophene-2-carboxamidoxime yields this compound alongside other compounds, as detailed in the table below. acs.org Chromatographic analyses have shown that the optimal reaction time for producing certain derivatives, such as N-arylthiophene-2-carboxamidines, via this photochemical method is 20 minutes. acs.orgresearchgate.net

| Compound Name | Yield (%) |

|---|---|

| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | 15 |

| N-Phenylthiophene-2-carboxamidine | 45 |

| This compound | 10 |

| 2-(Thiophen-2-yl)benzo[d]oxazole | 5 |

| Aniline | 12 |

| Thiophene-2-carboxamide | Trace |

| Thiophene-2-carbonitrile | Trace |

Optimization of Synthetic Reaction Efficiencies and Yields

To enhance the practicality and scalability of synthesizing this compound and its derivatives, significant research effort is directed towards optimizing reaction conditions. Key areas of focus include the fine-tuning of catalytic systems, the application of modern energy sources, and the implementation of precise reaction monitoring.

The efficiency of amide synthesis is often highly dependent on the choice of catalyst, its concentration, and the polarity of the solvent medium. In the synthesis of thiophene carboxamide derivatives, coupling activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-Dimethylaminopyridine (DMAP) are commonly used. nih.gov The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM). nih.gov

The optimization of these parameters is crucial for maximizing yield and minimizing reaction time. For example, in related polymer syntheses, adjusting the co-solvent ratio (e.g., THF/DMAc) and the concentration of the catalyst was shown to directly impact the molecular weight and yield of the final product. researchgate.net Similarly, for carboxamide synthesis, the polarity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and outcome. nottingham.ac.uk

Microwave-assisted synthesis has emerged as a powerful technology to accelerate organic reactions, reduce byproduct formation, and improve yields. clockss.org This technique is particularly effective for the synthesis of thiophene derivatives. Solvent-free, microwave-assisted Suzuki coupling reactions, for instance, provide a rapid and environmentally friendly route to thiophene oligomers, with reaction times as short as 6 to 11 minutes. researchgate.net

In the context of the Gewald reaction for preparing 2-aminothiophene precursors, microwave irradiation has been shown to be highly efficient. clockss.org A study demonstrated the synthesis of thirty-one different 2-aminothiophene derivatives with isolated yields ranging from 57% to 95% in just 30 minutes. clockss.org The optimization of this protocol involved testing various bases, solvents, and temperatures, with the ideal conditions found to be using pyrrolidine (B122466) as a base in DMF at 50 °C. clockss.org This contrasts sharply with conventional heating, which resulted in a significantly lower yield of 47%. clockss.org

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Et3N | DMF | 50 | 75 |

| 2 | DBU | DMF | 50 | 85 |

| 3 | Piperidine | DMF | 50 | 91 |

| 4 | Pyrrolidine | DMF | 50 | 95 |

| 5 | Pyrrolidine | EtOH | 50 | 78 |

| 6 | Pyrrolidine | CH3CN | 50 | 65 |

| 7 | Pyrrolidine | DMF | 25 | 92 |

| 8 | Pyrrolidine | DMF | 75 | 94 |

| 9 | Pyrrolidine | DMF | 100 | 88 |

| 10 (Conventional Heating) | Pyrrolidine | DMF | 50 | 47 |

Effective monitoring of a chemical reaction is essential for determining its completion, optimizing reaction times, and preventing the formation of degradation products. For the synthesis of this compound and related compounds, Thin-Layer Chromatography (TLC) is a widely used technique. nih.govrsc.org TLC provides a rapid and simple method to qualitatively track the consumption of starting materials and the formation of the product by comparing the Rf values of the reaction mixture components over time. nih.govrsc.org

For more detailed and quantitative analysis, especially in complex reaction mixtures or automated synthesis platforms, Liquid Chromatography-Mass Spectrometry (LC/MS) is employed. pitt.edu This technique allows for periodic sampling of the crude reaction mixture to precisely identify and quantify reactants, intermediates, and products, ensuring the reaction is proceeding as expected before moving to subsequent purification steps. pitt.edu

Comprehensive Spectroscopic and Crystallographic Elucidation of N Phenylthiophene 2 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbon atoms in a molecule.

The ¹H NMR spectrum of N-phenylthiophene-2-carboxamide is expected to display distinct signals corresponding to the protons on the thiophene (B33073) and phenyl rings, as well as the amide N-H proton. The amide proton (N-H) typically appears as a broad singlet in the downfield region, generally between 7.5 and 8.5 ppm, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The protons of the thiophene ring, being part of a heteroaromatic system, resonate in the aromatic region (approximately 7.0-8.0 ppm). These protons exhibit characteristic coupling patterns (doublet of doublets) that allow for their specific assignment. The five protons of the phenyl group also appear in the aromatic region, typically between 7.1 and 7.7 ppm, often as a complex multiplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound would show 11 distinct signals, corresponding to each unique carbon atom. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of 160-170 ppm. The carbons of the aromatic phenyl and heteroaromatic thiophene rings resonate in the approximate range of 120-140 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents. For instance, the carbon atom of the thiophene ring attached to the carboxamide group (C2) would be shifted downfield compared to the other thiophene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 8.0 - 8.5 (broad singlet) | - |

| Amide (C=O) | - | 160 - 165 |

| Thiophene H3, H4, H5 | 7.0 - 8.0 (multiplets) | - |

| Thiophene C2, C3, C4, C5 | - | 125 - 140 |

| Phenyl H (ortho, meta, para) | 7.1 - 7.7 (multiplets) | - |

| Phenyl C (ipso, ortho, meta, para) | - | 120 - 140 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, resolving ambiguities from 1D spectra.

Correlation SpectroscopY (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on both the thiophene and phenyl rings. For example, the proton at position 3 of the thiophene ring would show a correlation to the proton at position 4, which in turn would correlate with the proton at position 5. Similarly, correlations between the ortho, meta, and para protons of the phenyl ring would confirm their sequential arrangement.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear experiment that maps protons directly attached to carbon atoms. uokerbala.edu.iq Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the signal for the thiophene proton H3 would show a cross-peak with the signal for the carbon C3, definitively linking the two resonances. The HSQC spectrum provides a detailed fingerprint of the C-H framework of the molecule. uokerbala.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent features include a sharp, intense absorption band for the amide carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1640 cm⁻¹. Another key indicator is the N-H stretching vibration of the secondary amide, which appears as a moderate to sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations of both the thiophene and phenyl rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The in-ring C=C stretching vibrations of the aromatic systems give rise to several bands in the 1600-1450 cm⁻¹ region. Furthermore, characteristic bands corresponding to the C-N stretching of the amide and the C-S stretching of the thiophene ring are expected in the fingerprint region (below 1400 cm⁻¹). For the analogue N-benzylthiophene-2-carboxamide, a strong C=O stretching band is observed at 1645 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3350 - 3250 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Amide (C=O) | Stretch | 1680 - 1640 | Strong |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |

| Amide (N-H) | Bend | 1550 - 1510 | Medium |

| Amide (C-N) | Stretch | 1350 - 1200 | Medium |

| Thiophene (C-S) | Stretch | 850 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and the validation of its molecular formula. For this compound (C₁₁H₉NOS), the calculated exact mass is 203.04048 Da. nih.gov HRMS analysis would confirm this mass with high precision (typically within 5 ppm), unequivocally verifying the molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization conditions, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, a primary fragmentation pathway would be the cleavage of the amide bond (C-N bond). This would lead to two major fragment ions: the 2-thienoyl cation (C₅H₃OS⁺, m/z 111) and the anilinyl radical cation or related fragments derived from the phenylamine portion. Another common fragmentation is the α-cleavage adjacent to the carbonyl group, which could lead to the formation of an N-phenylformamidyl radical and a 2-thienyl radical. The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the thiophene ring, the carboxamide linker, and the phenyl group.

X-Ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information for a molecule in the solid state. This technique yields a three-dimensional map of electron density, from which the precise positions of atoms can be determined.

The crystal structure of this compound has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 229146. nih.gov The associated study was published in the journal Phosphorus, Sulfur, and Silicon and the Related Elements in 2004.

An XRD analysis provides a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-S, C-C, C-H) and bond angles, which confirm the molecular geometry and hybridization of the atoms.

Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular hydrogen bonds, typically involving the amide N-H donor and the carbonyl oxygen acceptor, which often lead to the formation of chains or dimeric structures in the solid state. Other non-covalent interactions, such as π-π stacking between the aromatic rings, can also be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing conjugated systems.

The structure of this compound contains a conjugated system that includes the thiophene ring, the carbonyl group, and the phenyl ring. This extended π-system is expected to give rise to strong absorptions in the UV region. The spectrum would likely be characterized by two main types of electronic transitions:

π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated aromatic systems like this, these transitions are expected to produce strong absorption bands, likely in the range of 250-300 nm.

n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms of the amide group) to a π* antibonding orbital. These absorptions are often observed as a shoulder on the more intense π→π* bands, typically at longer wavelengths (above 300 nm).

The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. Studies on related thiophene derivatives show that the introduction of substituents and the nature of the solvent can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption bands.

Integrated Spectroscopic Analysis Procedures for Complete Structural Characterization

The unambiguous structural determination of this compound and its analogues is achieved through a synergistic application of multiple spectroscopic and crystallographic techniques. This integrated approach, combining X-ray crystallography with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive understanding of the molecule's three-dimensional arrangement, atomic connectivity, and functional group composition. Each technique offers complementary information, and their combined interpretation is essential for a complete and accurate structural elucidation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state. This technique elucidates the precise spatial arrangement of atoms, yielding accurate measurements of bond lengths, bond angles, and torsion angles. For the parent compound, this compound, crystallographic data confirms the relative orientation of the thiophene and phenyl rings and reveals details about the planarity of the amide linkage. Furthermore, analysis of the crystal packing identifies intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which govern the supramolecular architecture. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure data for this compound under the deposition number 229146. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of compounds in solution. Both ¹H and ¹³C NMR are routinely employed to establish the carbon-hydrogen framework of this compound and its derivatives.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the thiophene and phenyl rings, as well as the amide proton. The protons on the thiophene ring typically appear as doublets of doublets, with chemical shifts and coupling constants characteristic of their positions (H3, H4, H5). The phenyl protons also exhibit characteristic splitting patterns depending on the substitution. The amide proton (N-H) usually appears as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct resonances for each carbon atom, including the carbonyl carbon of the amide group, which typically appears in the range of 160-170 ppm.

For analogues, substituent effects can be clearly observed in the NMR spectra. For instance, the introduction of electron-withdrawing or electron-donating groups on either the phenyl or thiophene ring causes predictable shifts in the ¹H and ¹³C chemical shifts of nearby nuclei. nih.govscispace.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is dominated by strong absorption bands corresponding to the amide group. A sharp band is typically observed around 3300-3400 cm⁻¹ due to the N-H stretching vibration. The C=O stretching vibration (Amide I band) gives rise to a very strong absorption in the region of 1630-1680 cm⁻¹. Other characteristic bands include C-N stretching and N-H bending vibrations (Amide II band), as well as aromatic C-H and C=C stretching vibrations from the thiophene and phenyl rings. scispace.com

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion peak ([M]+ or [M+H]+). nih.gov The fragmentation pattern observed in the mass spectrum offers additional structural confirmation, as the molecule breaks apart in a predictable manner, yielding fragment ions that correspond to stable substructures of the parent compound.

By integrating the data from these diverse analytical techniques, a complete and unambiguous structural profile of this compound and its analogues can be constructed. X-ray crystallography provides the definitive solid-state structure, MS confirms the molecular formula, IR spectroscopy identifies key functional groups, and NMR spectroscopy elucidates the precise connectivity and environment of atoms in solution.

Spectroscopic Data for this compound and Select Analogues

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, δ in ppm)

| Compound | Ar-H (thiophene) | Ar-H (phenyl) | N-H | Other |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide nih.gov | 8.03 (d, J=4 Hz, 1H), 7.60 (d, J=4 Hz, 1H) | 7.80 (t, J=6 Hz, 2H), 7.31 (t, J=8.5 Hz, 2H) | 10.25 (s, 1H) | |

| N-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide nih.gov | 8.02 (d, J=4 Hz, 1H), 7.60 (d, J=4 Hz, 1H) | 7.31 (t, J=8.5 Hz, 2H), 7.03 (s, 2H), 6.28 (s, 1H) | 10.16 (s, 1H) | 3.75 (s, 6H, OCH₃) |

| N-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide nih.gov | 8.00 (d, J=3.5 Hz, 1H), 7.60 (d, J=4 Hz, 1H) | 7.31 (t, J=9 Hz, 2H), 7.17 (s, 2H) | 10.16 (s, 1H) | 3.79 (s, 6H, OCH₃), 3.65 (s, 3H, OCH₃) |

| N-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide nih.gov | 8.02 (d, J=4 Hz, 1H), 7.58 (d, J=7 Hz, 2H) | 7.80 (t, J=8.5 Hz, 2H), 7.31 (t, J=9 Hz, 2H), 7.22 (s, 1H) | 9.64 (s, 1H) | 3.83, 3.81 (s, 6H, OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, δ in ppm)

| Compound | C=O | Ar-C (thiophene) | Ar-C (phenyl/substituted phenyl) | Other |

|---|---|---|---|---|

| N-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide nih.gov | 160.10 | 163.68, 147.80, 130.69, 128.35, 125.04 | 161.72, 160.88, 140.81, 139.39, 130.09, 116.60, 98.93, 96.29, 92.82 | 55.60 (OCH₃) |

| N-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide nih.gov | 159.92 | 163.66, 147.65, 130.48, 128.39, 125.05 | 161.70, 153.11, 139.49, 135.23, 134.25, 128.33, 116.77, 116.59, 98.47 | 60.57, 56.21 (OCH₃) |

| N-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide nih.gov | 160.06 | 147.77, 130.94, 128.45, 125.13 | 148.51, 146.44, 138.77, 128.38, 126.24, 117.61, 116.77, 116.59, 113.97, 110.54 | 57.01, 56.96 (OCH₃) |

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | C=S Stretch | Aromatic C=C Stretch |

|---|---|---|---|---|

| N-(phenylcarbamothioyl)thiophene-2-carboxamide scispace.com | 3263, 3209 | 1671 | 1233 | 1591 |

| N-(dipropylcarbamothioyl)thiophene-2-carboxamide scispace.com | 3261 | 1673 | 1236 | 1590 |

| N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea scispace.com | 3263, 3209 | 1675 | 1238 | 1593 |

| N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea scispace.com | 3265, 3189 | 1678 | 1236 | 1593 |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide |

| N-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide |

| N-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide |

| N-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide |

| N-(phenylcarbamothioyl)thiophene-2-carboxamide |

| N-(dipropylcarbamothioyl)thiophene-2-carboxamide |

| N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea |

Advanced Computational Chemistry and Theoretical Investigations of N Phenylthiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic characteristics of N-phenylthiophene-2-carboxamide. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying medium-sized molecules. researchgate.netarxiv.org Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.nettandfonline.com

Geometry optimization is a fundamental step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound and its analogues, DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters can then be compared with experimental data, often showing good agreement.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of molecules. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher reactivity, greater polarizability, and lower kinetic stability. researchgate.netsemanticscholar.org For thiophene-2-carboxamide derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.11–3.83 eV. nih.gov These values are indicative of a stable yet reactive molecule. The distribution of the HOMO and LUMO across the molecular structure helps in identifying the regions most susceptible to electrophilic and nucleophilic attack.

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) |

|---|---|---|---|

| Amino derivatives (7a-c) | - | - | ~3.11–3.83 |

| Hydroxyl derivatives (3a-c) | - | - | Higher than methyl derivatives |

| Methyl derivatives (5a-c) | - | - | Lower than hydroxyl derivatives |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 |

| Thiophene-thiadiazole hybrids | - | - | 3.83-4.18 |

Molecular Electrostatic Potential (MESP) surface mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface. chemrxiv.org

For this compound and related compounds, the MESP map helps identify sites prone to electrophilic and nucleophilic attacks. researchgate.net Typically, the regions around electronegative atoms like oxygen and nitrogen exhibit negative potential (red color), indicating they are susceptible to electrophilic attack. Conversely, areas around hydrogen atoms, particularly the N-H proton of the amide group, show positive potential (blue color), marking them as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in ligand-receptor binding. researchgate.netresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. hakon-art.comdergipark.org.tr These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. hakon-art.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes. Soft molecules are more reactive and have a small HOMO-LUMO gap. semanticscholar.orghakon-art.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net

These parameters are calculated using the HOMO and LUMO energies and are essential for comparing the reactivity of different derivatives within a series. semanticscholar.org For instance, a compound with low hardness and high softness is predicted to be more reactive. semanticscholar.org Such analyses have been applied to various thiophene (B33073) derivatives to rationalize their observed chemical behavior and biological activity. researchgate.netsemanticscholar.org

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value indicates lower reactivity. |

| Chemical Softness (S) | 1 / η | Indicates the ease of electron cloud deformation; higher value suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from a system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic character of a molecule. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govopenmedicinalchemistryjournal.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. euchembioj.com

Molecular docking studies have been performed on this compound derivatives to predict their binding modes and affinities with various biological targets. nih.gov For example, derivatives of this compound have been docked into the active sites of enzymes to explore their potential as inhibitors. rawdatalibrary.net

Identification of Key Residues in Binding Pockets

Molecular docking studies have been instrumental in elucidating the binding interactions of this compound and its derivatives within the active sites of various target proteins. These computational analyses identify the specific amino acid residues that are crucial for the compound's binding affinity and mechanism of action.

For instance, in the design of Forkhead Box M1 (FOXM1) inhibitors based on the N-phenylthieno[2,3-b]pyridine-2-carboxamide scaffold, molecular docking simulations highlighted the significant role of specific residues within the FOXM1 DNA-binding site. The calculations suggested that Val296 and Leu289 are key residues involved in the binding of these compounds researchgate.net.

In a different context, docking simulations of thiophene carboxamide derivatives designed as mimics of the anticancer agent Combretastatin A-4 (CA-4) revealed key interactions within the colchicine-binding site of tubulin. These studies showed the formation of important hydrogen bonds with residues V-181 and C-239 nih.gov. Similarly, investigations of other thiophene-2-carboxamide derivatives have identified interactions with a range of amino acid residues depending on the target protein, including Arg 84, Asp 146, Trp 51, and His 175 nih.gov. These findings underscore the importance of specific residue interactions in the biological activity of this class of compounds.

| Target Protein/System | Key Interacting Residues | Reference |

|---|---|---|

| FOXM1 DNA-binding site | Val296, Leu289 | researchgate.net |

| Tubulin (Colchicine-binding site) | V-181, C-239 | nih.gov |

| Various Proteins | Arg 84, Asp 146, Trp 51, His 175 | nih.gov |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability of a ligand-protein complex over time. By simulating the dynamic movements of atoms, MD studies provide insights into the conformational changes and stability of the complex. The Root Mean Square Deviation (RMSD) of the atomic positions is a key parameter used to quantify this stability. A low and stable RMSD value over the simulation period suggests that the ligand is well-fitted within the binding pocket, indicating a stable complex. Generally, an RMSD value of less than 3 nanometers (nm) is considered indicative of significant stability nih.gov.

Several studies on this compound derivatives have employed MD simulations to confirm the stability of their binding to target enzymes. For example, a 200-nanosecond (ns) MD simulation was performed to evaluate the binding stability of phenylthiophene-2-carboxylate compounds as potential anticancer agents researchgate.nettandfonline.com. In another study focusing on aryl-thiophene derivatives as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), 100 ns MD simulations were conducted. The RMSD analysis from this simulation showed that the compound-enzyme complexes achieved stability after approximately 20 ns and maintained it throughout the simulation mdpi.com.

| Parameter | Purpose | Indication of Stability/Compactness |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the compound-enzyme complex. | Low and stable values (e.g., < 3 nm) indicate a stable complex. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein backbone. | Stable values indicate the protein maintains its folded structure. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Analyzes residue-specific fluctuations. | Identifies flexible and rigid regions of the protein upon ligand binding. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. These models generate mathematical equations that can help elucidate the key molecular features responsible for a desired biological effect.

For derivatives of this compound, QSAR studies have identified several crucial structural descriptors. In the development of inhibitors for the SARS-CoV-2 PLpro enzyme, a QSAR model revealed that the presence of an aromatic ring and a basic nitrogen atom is favorable for inhibitory activity. Conversely, the model indicated that the presence of oxygen, fluorine, and chlorine atoms is unfavorable mdpi.com. Another study on various thiophene-2-carboxamide derivatives found that the type of substituent group significantly impacts activity; for instance, amino-substituted derivatives exhibited more potent antioxidant and antibacterial properties compared to those with hydroxyl or methyl groups nih.gov. These models provide a rational basis for understanding the structure-activity relationships within this chemical class researchgate.net.

A significant application of QSAR is the predictive modeling for new, unsynthesized analogues. Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of novel compounds based solely on their chemical structure. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

This predictive power has been successfully applied to the this compound scaffold. Based on the insights from a validated QSAR model, new aryl-thiophene analogues were designed as potential PLpro inhibitors. The model predicted these new structures to have high pIC50 values (a measure of inhibitory potency), identifying them as promising candidates for synthesis and further testing mdpi.com. The utility of such models extends to screening existing drugs for new activities; the same PLpro QSAR model was used to predict the potential inhibitory capacity of over 60 existing compounds, including 42 commercially available antivirals mdpi.com. This demonstrates the value of predictive QSAR in both novel drug design and drug repurposing efforts.

| Compound Name |

|---|

| This compound |

| N-phenylthieno[2,3-b]pyridine-2-carboxamide |

| Combretastatin A-4 (CA-4) |

| phenylthiophene-2-carboxylate |

Computational Analysis of Chemical Reaction Mechanisms and Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound and its derivatives. These theoretical investigations provide valuable insights into reaction pathways, the stability of intermediates and transition states, and the electronic properties that govern the reactivity of these compounds.

One area of focus has been the computational study of the synthesis of thiophene-2-carboxamide derivatives. For example, the synthesis of certain 3-substituted thiophene-2-carboxamides has been proposed to proceed through a mechanistic scenario involving the formation of an intermediate, followed by heterocyclization via nucleophilic addition and subsequent dehydration nih.gov. DFT calculations have been employed to study the electronic and geometric properties of the reactants and products in such syntheses, helping to understand the feasibility of the proposed pathways nih.gov.

In the context of photochemical reactions, computational analysis has been instrumental in understanding the degradation pathways of related compounds. For instance, the photolysis of N-arylthiophene-2-carboxamidoximes is suggested to proceed through a free radical mechanism initiated by the homolysis of N–O and C–N bonds nih.govacs.org. Theoretical calculations can model such bond dissociation events and analyze the stability of the resulting radical intermediates, thereby supporting the proposed mechanism.

Furthermore, DFT has been utilized to investigate the electronic properties of this compound derivatives, which are crucial for understanding their reactivity. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are often calculated to assess the kinetic stability and reactivity of these molecules researchgate.netnih.gov. A smaller HOMO-LUMO gap generally implies higher reactivity.

Conformational analysis using computational methods has also shed light on the structural preferences that can influence reaction pathways. For thiophene-2-carboxamide, DFT and Møller-Plesset (MP2) calculations have shown that the s-cis conformer is more stable than the s-trans isomer nih.govuniversityofgalway.ie. The energy difference between these conformers can be significant and is influenced by substituents on the thiophene ring. For example, the introduction of a 3-ethynyl group substantially increases the stability of the s-cis conformer due to hydrogen bonding interactions nih.govuniversityofgalway.ie.

Detailed Research Findings

Recent studies have leveraged DFT to explore specific reaction types. For instance, the Suzuki cross-coupling reaction used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was studied using DFT to analyze the electronic and nonlinear optical properties of the resulting compounds nih.gov. Such computational analyses provide a deeper understanding of how different aryl substituents affect the electronic structure and potential applications of the final products.

Another relevant application of computational chemistry is the investigation of cycloaddition reactions. While not directly studying this compound, DFT has been used to elucidate the mechanisms of reactions like the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition between ketenes and aldehydes rsc.org. These studies can identify the rate-determining and stereoselectivity-determining steps, which is crucial for optimizing reaction conditions and designing more efficient catalysts for analogous reactions involving thiophene-carboxamide scaffolds.

The following tables summarize key computational data from theoretical investigations into thiophene-2-carboxamide and its derivatives.

| Compound | Computational Method | More Stable Conformer | Energy Difference (kcal/mol) |

|---|---|---|---|

| Thiophene-2-carboxamide | DFT/MP2 | s-cis | 0.83 |

| 3-Ethynyl-thiophene-2-carboxamide | DFT/MP2 | s-cis | 5.32 |

| Derivative Class | Property | Observation |

|---|---|---|

| Amino derivatives | HOMO-LUMO Energy Gap | Highest among the studied derivatives |

| Methyl derivatives | HOMO-LUMO Energy Gap | Lowest among the studied derivatives |

Systematic Structure Activity Relationship Sar Studies for N Phenylthiophene 2 Carboxamide Derivatives

Impact of Substituent Variations on Biological Activity Profiles

The biological profile of N-phenylthiophene-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the thiophene (B33073) and the N-phenyl rings. Research into antiviral, anticancer, and antimicrobial agents has established that even minor structural changes can lead to significant shifts in potency and selectivity.

The thiophene ring itself is a critical determinant of biological activity. The core thiophene-2-carboxamide structure is considered essential for the antiviral activity of certain analogue series against enterovirus 71 (EV71). rsc.orgrsc.org Modifications to the thiophene ring, such as the introduction of various functional groups, significantly modulate the compound's efficacy.

Studies on 2-aminothiophene derivatives have shown that the nature of substituents at the C-4 and C-5 positions can dramatically influence antileishmanial activity. mdpi.com For instance, the presence of cycloalkyl rings fused to these positions appears to be important for activity, whereas their exclusion can lead to a loss of biological function. mdpi.com The size of these fused rings is also a factor; five-membered and twelve-membered rings resulted in inactive compounds, while six-, seven-, and eight-membered rings were associated with active derivatives. mdpi.com

Furthermore, the introduction of an amino group onto the thiophene ring can be a key factor for potency. In a study of thiophene-2-carboxamide derivatives, those featuring an amino group were found to be more potent in antioxidant and antibacterial assays compared to derivatives with hydroxyl or methyl groups. nih.gov The presence of electron-attracting groups like acetyl, cyano, and ester on the aminothiophene moiety has also been shown to improve antibacterial activity. tandfonline.com

| Substituent/Modification | Position(s) | Observed Effect on Biological Activity | Compound Class/Target | Source(s) |

|---|---|---|---|---|

| Core Scaffold | Thiophene-2-carboxamide | Considered crucial for maintaining antiviral activity. | Anti-EV71 Agents | rsc.orgrsc.org |

| Amino Group | - | More potent antioxidant and antibacterial activity compared to hydroxyl or methyl derivatives. | Antioxidant/Antibacterial Agents | nih.gov |

| Fused Cycloalkyl Ring | C4/C5 | Presence of a 6-, 7-, or 8-membered ring is favorable for antileishmanial activity. | Antileishmanial Agents | mdpi.com |

| Fused Cycloalkyl Ring | C4/C5 | 5-membered or 12-membered rings led to inactive compounds. | Antileishmanial Agents | mdpi.com |

| 5-(4-fluorophenyl) | C5 | Active against Hep3B cancer cell line. | Anticancer Agents | nih.gov |

| Carboxamide/Carboxylate | C3 | Replacement of a 3-carbonitrile with 3-carboxamide or 3-carboxylate favorably modulated antileishmanial activity in certain derivatives. | Antileishmanial Agents | mdpi.com |

The position of substituents on the N-phenyl ring is also critical. In a series of antimicrobial thiophene derivatives, substitution at the meta position of the N-phenyl ring led to a more potent reduction in the minimum inhibitory concentration (MIC) against A. baumannii and E. coli compared to substitution at the para position. frontiersin.org Adding a 4-chlorophenyl substituent to the amide nitrogen was found to produce a more potent compound in ortho-derivatives but did not improve activity in meta-derivatives. frontiersin.org

The carboxamide and amino groups are fundamental components of the pharmacophore for many this compound derivatives. The carboxamide group is not only a structural linker but also a key participant in molecular interactions, such as hydrogen bonding, which is often crucial for binding to biological targets. ontosight.ai SAR studies have frequently indicated that the carboxamide moiety is essential for activity. researchgate.net

The strategic placement of an amino group, either on the thiophene ring or as part of a substituent, can significantly enhance biological activity. For instance, a series of ortho-amino thiophene carboxamides were designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), where the amino group plays a role in forming an intramolecular hydrogen bond that may mimic the adenine (B156593) ring of ATP in its binding interactions. nih.gov As noted earlier, amino-thiophene-2-carboxamide derivatives have demonstrated superior antioxidant and antibacterial properties compared to their hydroxyl or methyl counterparts. nih.gov The substitution of a carbonitrile group with a carboxamide at the C-3 position of the thiophene ring has also been shown to be a favorable pharmacomodulation for antileishmanial activity in certain contexts. mdpi.com

Correlation of Electronic and Steric Properties with Modulatory Effects

The electronic nature of substituents on the N-phenyl ring profoundly affects the biological activity. ontosight.ai The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the molecule, influencing its binding affinity for target proteins. mdpi.com

In a study on thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives designed as FOXM1 inhibitors, compounds with strong EWGs such as cyano (-CN) or nitro (-NO₂) on the phenyl ring exhibited higher binding energies in docking simulations compared to those with the electron-releasing methyl (-CH₃) group. mdpi.com The results suggested that the electronic properties of the substituent were fundamental to the inhibitory activity, affecting the electron density of the phenylacetamide ring and its interactions with key residues. mdpi.com Specifically, only compounds bearing a -CN group significantly decreased FOXM1 expression. nih.gov Similarly, observations in other classes of compounds, such as 1,2,4-triazole (B32235) derivatives, have shown that inductively electron-withdrawing but mesomerically electron-donating substituents like a para-chloro group on a phenyl ring can be a primary requirement for good activity. rjptonline.org Conversely, in some other series, compounds with electron-releasing substituents have resulted in better activity than those with an unsubstituted phenyl ring. rjptonline.org This indicates that the optimal electronic properties are highly dependent on the specific biological target. ontosight.ai

| Substituent Type | Example Group(s) | Effect on Binding Energy (Docking Score) | Observed Biological Activity (FOXM1 Inhibition) | Source(s) |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂, -CN | Noticeable increase in binding energy (more negative score). | Compounds with -CN showed significant activity. | mdpi.com |

| Moderate Electron-Withdrawing | -CF₃ | Less polar than -NO₂ or -CN; binding energy similar to parent compounds. | Less active than -CN derivatives. | mdpi.com |

| Electron-Donating | -CH₃ | Less polar; binding energy similar to parent compounds. | Inactive in Western blot and MTT assays. | mdpi.comnih.gov |

Steric effects, arising from the size and spatial arrangement of substituents, play a crucial role in determining the potency and selectivity of this compound derivatives. The introduction of steric bulk can either be beneficial, by promoting a bioactive conformation, or detrimental, by preventing the molecule from fitting into a receptor's binding pocket. unina.it

The restriction of conformational flexibility is a common strategy to enhance binding affinity by reducing the entropic penalty upon binding. sci-hub.se In some thiophene-3-carboxamide (B1338676) derivatives, an intramolecular hydrogen bond has been observed to lock the molecular conformation into a rigid pseudo-six-membered ring, thereby eliminating conformational flexibility. scispace.com This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in potency.

Pharmacophore Model Development and Optimization

Pharmacophore modeling is a crucial step in understanding the essential structural features required for the biological activity of this compound derivatives. By identifying the key molecular interactions, a pharmacophore model serves as a 3D template for the design of new, more potent compounds.

The development of a pharmacophore model for this class of compounds typically involves the alignment of a set of active molecules to identify common chemical features. For this compound derivatives, these models often highlight the importance of several key elements. The thiophene ring is frequently identified as a critical hydrophobic and aromatic feature, contributing to the molecule's ability to fit into specific binding pockets of target proteins. The carboxamide linker is another essential component, often acting as a hydrogen bond donor and acceptor, which is vital for anchoring the molecule to its biological target.

Optimization of these pharmacophore models is an iterative process. As new derivatives are synthesized and tested, the model is refined to improve its predictive power. This can involve adjusting the spatial constraints of the pharmacophoric features or incorporating new features that are found to be important for activity.

Design Principles for Enhanced Molecular Recognition

The principles for designing this compound derivatives with enhanced molecular recognition are derived from a combination of SAR studies, pharmacophore modeling, and molecular docking simulations. These principles guide the strategic modification of the lead compound to improve its binding affinity and selectivity for a specific biological target.

A primary design principle involves the strategic substitution of the phenyl ring. The electronic properties of the substituents have been shown to play a significant role. For example, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, can influence the electronic distribution of the entire molecule and enhance its interaction with the target protein. nih.gov Conversely, electron-donating groups may be beneficial in other contexts. The position of these substituents is also critical, with para-substitution on the N-phenyl ring often showing favorable results in terms of cytotoxic activity. mdpi.com

Another key design principle is the modification of the thiophene ring. While often kept as a core structural element, substitutions on the thiophene ring can also modulate activity. For instance, the introduction of a phenyl group at the 5-position of the thiophene ring has been explored in derivatives designed as biomimetics of other known anticancer agents. nih.gov

The linker region, the carboxamide group, is generally considered essential for activity and is often conserved. mdpi.com However, the broader molecular framework can be expanded. The design of bivalent or bitopic ligands, where the this compound core acts as one pharmacophore linked to a second pharmacophore, is an advanced strategy to target multiple binding sites on a receptor, potentially leading to enhanced affinity and selectivity. nih.gov

Molecular docking studies further inform these design principles by providing a visual representation of how the derivatives bind to their target. These studies can reveal key amino acid residues that the compound interacts with, guiding the design of new derivatives with complementary features to maximize these interactions. nih.gov For example, if a docking study reveals a nearby hydrophobic pocket, a design principle would be to add a hydrophobic substituent to the ligand to occupy that pocket and increase binding affinity.

The following tables present a selection of this compound derivatives and their reported biological activities, illustrating the impact of different substitution patterns.

Data Tables

Table 1: Anticancer Activity of this compound Derivatives

This table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines, as measured by their IC50 values.

| Compound Name | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide | 5-(4-fluorophenyl) on thiophene | Hep3B | > 300 | nih.gov |

| 5-(4-fluorophenyl)-N-(3,5-dimethoxyphenyl)thiophene-2-carboxamide | 5-(4-fluorophenyl) on thiophene, 3,5-dimethoxy on N-phenyl | Hep3B | 5.46 | nih.gov |

| 5-(4-fluorophenyl)-N-(p-tolyl)thiophene-2-carboxamide | 5-(4-fluorophenyl) on thiophene, 4-methyl on N-phenyl | Hep3B | > 300 | nih.gov |

| 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide | 5-(4-fluorophenyl) on thiophene, 2,5-dimethoxy on N-phenyl | Hep3B | 8.85 | nih.gov |

| 5-(4-fluorophenyl)-N-(2,5-dimethoxy-4-nitrophenyl)thiophene-2-carboxamide | 5-(4-fluorophenyl) on thiophene, 2,5-dimethoxy-4-nitro on N-phenyl | Hep3B | 12.58 | nih.gov |

| 3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | 4-bromo on N-phenyl | MDA-MB-231 | 14.7 | nih.gov |

| 3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | 4-chloro on N-phenyl | MDA-MB-231 | > 50 | nih.gov |

Table 2: Compound Names Mentioned in the Article

Mechanistic Investigations of Biological and Chemical Modalities Involving N Phenylthiophene 2 Carboxamide

Molecular Mechanisms of Biological Interaction

N-phenylthiophene-2-carboxamide derivatives exert their biological effects by engaging with a variety of molecular targets, leading to the modulation of critical cellular and microbial processes. These interactions range from specific enzyme inhibition and receptor binding to the broader modulation of complex signaling networks and interference with metabolic functions.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. The thiophene-2-carboxamide core is often crucial for this activity. rsc.org

Cholinesterases (AChE and BChE): A number of thiophene-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the pathology of neurodegenerative diseases like Alzheimer's. Studies on novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide (B10538) revealed that many of the synthesized compounds were effective dual inhibitors of both AChE and BChE. researchgate.net For instance, one derivative showed 83.21% inhibition of AChE and 90.16% inhibition of BChE, comparable to the standard drug Donepezil. researchgate.net The presence of the carboxamide and thiophene (B33073) groups was found to play a positive role in the inhibitory activity. researchgate.net Further research on selanyl (B1231334) amide derivatives, including N-(2-(3-(phenylselanyl)propoxy)phenyl)thiophene-2-carboxamide, also demonstrated in vitro AChE inhibitory activity in the cerebral structures of mice. nih.govresearchgate.net

Tyrosine Phosphatases: Protein tyrosine phosphatases (PTPs), such as PTP1B and SHP2, are significant targets in metabolic diseases and cancer. researchgate.netnih.gov PTP1B dephosphorylates the insulin (B600854) receptor and its substrates, making it a target for type 2 diabetes treatment. nih.gov Thiophene-2-carboxylic acid derivatives have been designed as PTP1B inhibitors. google.com One study highlighted a phenylthiophene derivative with a Ki value of 0.004 µM for PTP1B. researchgate.net Similarly, the Src homology 2 domain-containing protein tyrosine phosphatase (SHP2) is a target for antitumor therapy. nih.gov Structural analysis of an inhibitor revealed that a phenylthiophene tail contributes to binding potency by interacting with residues in the β5–β6 loop of SHP2. nih.gov

β-catenin: The Wnt/β-catenin signaling pathway is crucial in cell development and is often dysregulated in cancer. Targeting the interaction between β-catenin and its transcriptional co-activators is a key therapeutic strategy. mdpi.com Thiophene carboxamide derivatives have been investigated for this purpose. For example, 5-Phenyl-2-ureidothiophene-3-carboxamide has been shown to promote osteoblast differentiation by stabilizing β-catenin. Other studies have identified compounds that inhibit the formation of the β-catenin:TCF transactivating complex. idrblab.net A novel Hsp90 inhibitor, NCT-80, which contains a carboxamide moiety, was found to inhibit Wnt3a-induced β-catenin/Tcf transcriptional activity in a dose-dependent manner and overcome resistance mediated by the STAT3-Wnt-β-catenin signaling pathway. thno.org

Other Enzymes: Thiophene carboxamide compounds have also been patented as inhibitors of the enzyme IKK-2, which is involved in inflammatory pathways. google.com Additionally, the derivative OSI-930, which contains a thiophene-2-carboxamide structure, was found to be a mechanism-based inactivator of cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. nih.gov The inactivation was time- and concentration-dependent, with a K(I) of 24 μM and a k(inact) of 0.04 min⁻¹, and appeared to result from modification of the heme group. nih.gov

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| AChE & BChE | Thiophene-2-carboxamide hydrazones | Dual inhibitors; para substitution with electronegative groups enhanced activity. | researchgate.net |

| PTP1B | Phenylthiophene-2-carboxylic acids | Potent inhibition (Ki = 0.004 µM) and selectivity over other phosphatases. | researchgate.net |

| SHP2 | Phenylthiophene derivatives | Phenylthiophene tail interacts with β5–β6 loop, contributing to potency. | nih.gov |

| β-catenin/Tcf | Deguelin-based carboxamides | Inhibited Wnt3a-induced transcriptional activity. | thno.org |

| CYP3A4 | OSI-930 | Mechanism-based inactivation via heme modification. | nih.gov |

The biological activity of this compound derivatives can also be mediated by direct interactions with cellular receptors. These interactions can modulate signal transduction and are central to their therapeutic potential.

Viral Receptors: In the context of antiviral activity, derivatives of N-benzyl-N-phenylthiophene-2-carboxamide have been studied as inhibitors of human enterovirus 71 (EV71). psu.eduresearchgate.net Mechanistic studies suggest these compounds may target the viral capsid. It has been shown that related aminothiazole derivatives bind to the EV71 capsid protein VP1, blocking its interaction with the human scavenger receptor class B member 2 (hSCARB2), which is critical for viral entry and uncoating. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): Some thiophene-based compounds have been shown to interact with nuclear receptors. For instance, a sulfonamide analogue of thiophene carboxamide, FH535, was found to antagonize both PPARγ and PPARδ, in addition to inhibiting the Wnt/β-catenin pathway. mdpi.com This dual activity highlights a potential crosstalk between these signaling pathways that can be modulated by this class of compounds. mdpi.com

Monoamine Receptors: While not this compound itself, structurally related N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines have been extensively studied for their receptor interaction profiles. The N-2-methoxybenzyl substitution significantly increases binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. sci-hub.se This suggests that modifications to the N-phenyl group of the carboxamide could be a viable strategy to modulate interactions with a wide array of G-protein coupled receptors.

By interacting with enzymes and receptors, this compound derivatives can modulate entire cellular signaling cascades, affecting cell fate and function. ontosight.ai

Wnt/β-Catenin and STAT3 Signaling: As mentioned, these compounds can inhibit the Wnt/β-catenin pathway. mdpi.comthno.org This is often linked to other pathways. For example, resistance to some Hsp90 inhibitors involves the compensatory activation of STAT3, which in turn stimulates Wnt/β-catenin signaling. thno.org Novel carboxamide-containing Hsp90 inhibitors like NCT-80 can overcome this resistance by disrupting the Hsp90-STAT3 interaction, thereby suppressing STAT3 activation and its downstream effects on the Wnt pathway. thno.org

Interferon and Immune Signaling: Certain 5-phenylthiophene-2-carboxylic acid derivatives have been noted to affect cellular signaling pathways related to host immunity. drugbank.comdrugbank.com This includes potentially blocking the interferon-alpha/beta (IFN-alpha/beta) and IFN-gamma signaling pathways, which are essential for establishing an antiviral state in cells. drugbank.comdrugbank.com This mechanism involves preventing the phosphorylation of STAT1 and promoting its degradation. drugbank.comdrugbank.com

RAS/ERK Pathway: The RAS/ERK pathway is a central signaling cascade that regulates cell growth and differentiation. nih.gov SHP2, a tyrosine phosphatase, is a positive regulator of this pathway. nih.gov By inhibiting SHP2, phenylthiophene derivatives can effectively reduce the phosphorylation of downstream effectors like ERK1/2, thereby inhibiting proliferation in cancer cells driven by this pathway. nih.gov

The antimicrobial properties of thiophene derivatives are attributed to their ability to interfere with essential metabolic processes in microorganisms.

Research on the microbial metabolism of a closely related compound, thiophen-2-carboxylate, by a soil bacterium provides a model for how these compounds might be processed or interfere with microbial systems. nih.gov The organism was found to degrade the compound via a specific pathway. The proposed mechanism involves:

Activation: Formation of the CoA ester of thiophen-2-carboxylate, a reaction dependent on ATP and CoA. nih.gov

Hydroxylation: Subsequent hydroxylation of the thiophene ring, likely at the C-5 position. nih.gov

Ring Cleavage and Degradation: Further metabolism leads to the cleavage of the thiophene ring, ultimately converting the sulphur atom to sulphate and the carbon skeleton to 2-oxoglutarate, which can enter central metabolism. nih.gov

This degradative pathway suggests that thiophene carboxamides could act as antimetabolites by competing with the natural substrate for the enzymes involved in this or similar pathways. Alternatively, their antimicrobial action may stem from the disruption of bacterial cell membranes or the inhibition of other essential enzymes. Studies on specific thiophene-2-carboxamide derivatives have demonstrated activity against various bacteria, including P. aeruginosa, S. aureus, and B. subtilis, with the activity being influenced by substituents on the core structure. nih.gov

A significant antiviral mechanism for this class of compounds involves direct interaction with viral capsid proteins, interfering with the viral life cycle, particularly assembly and entry.

Enterovirus 71 (EV71): A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues have been identified as potent inhibitors of EV71. rsc.orgpsu.edu The thiophene-2-carboxamide core is considered essential for this antiviral activity. rsc.org Computer modeling studies of one such analogue complexed with the virus suggest that the compound binds to a hydrophobic pocket within the viral capsid protein VP1. psu.edu This binding is thought to stabilize the virion and prevent the conformational changes necessary for uncoating and releasing the viral RNA into the host cell. researchgate.net

Hepatitis B Virus (HBV): While structurally distinct, 5-aminothiophene-2,4-dicarboxamide analogues serve as a relevant example of this mechanism. These compounds act as capsid assembly effectors (CAEs). nih.gov They bind to the HBV core protein (Cp) and promote the formation of large, non-functional capsid aggregates, which prevents the proper assembly of infectious virions and their entry into the nucleus. nih.gov Structure-activity relationship (SAR) studies showed that direct phenyl substitution on the carboxamide was preferred for strong binding to the core protein. nih.gov

| Virus | Derivative Class | Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| Enterovirus 71 (EV71) | N-benzyl-N-phenylthiophene-2-carboxamides | Viral Capsid Protein VP1 | Binds to hydrophobic pocket in VP1, stabilizing the capsid and inhibiting uncoating. | psu.eduresearchgate.net |

| Hepatitis B Virus (HBV) | 5-Aminothiophene-2,4-dicarboxamides | Core Protein (Cp) | Binds to Cp, promoting formation of non-functional aggregates and preventing proper capsid assembly. | nih.gov |

Mechanisms of Chemical Reactivity

The thiophene ring and the carboxamide group are the primary sites of chemical reactivity in this compound. The electron-rich nature of the thiophene ring and the hydrogen-bonding capability of the carboxamide group enable a variety of chemical transformations.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent used, it can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. The oxidation of the thiophene sulfur to a sulfoxide has been identified as a significant metabolic pathway for related compounds like OSI-930, catalyzed by cytochrome P450 enzymes. nih.gov

Reduction: The carboxamide functional group can undergo reduction reactions. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxamide can be reduced to an amine.

Substitution: For derivatives containing additional functional groups, such as an amino group on the thiophene or phenyl ring, nucleophilic substitution reactions can occur, allowing for the synthesis of a wide array of new derivatives.

Radical Reactions: Studies on the photolysis of structurally related N-arylthiophene-2-carboxamidoximes have shown that these molecules can undergo reactions via a free radical mechanism. acs.org Irradiation with UV-vis light can cause homolysis of the N-O bond, generating N-arylthiophene-2-carboxamidinyl radicals. These radicals can then undergo further reactions, such as intramolecular cyclization, to form new heterocyclic products. acs.org This indicates that the thiophene-carboxamide scaffold can participate in radical-mediated transformations under specific conditions.

Amide Bond Formation: The synthesis of this compound itself and its derivatives typically involves standard amide bond formation protocols. Common methods include the reaction of a thiophene-2-carboxylic acid with an aniline (B41778) derivative using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, an aniline can be reacted with a thiophene-2-carbonyl chloride. psu.edu

Oxidation and Reduction Processes of the Thiophene Moiety

The thiophene ring within this compound and its derivatives is susceptible to both oxidation and reduction reactions, which can significantly alter the compound's properties and biological activity.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide or a sulfone. This process is often carried out using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). For instance, in a study involving an investigational anticancer agent with a thiophene moiety, 3-[(quinolin-4-ylmethyl)-amino]-N-[4-trifluoromethox)phenyl] thiophene-2-carboxamide (OSI-930), it was found that the compound inactivated cytochrome P450 3A4. nih.gov Modeling studies suggested that OSI-930 is oriented in the active site of the enzyme in a way that facilitates the oxidation of the thiophene sulfur to a sulfoxide, which is a known major metabolite. nih.gov This enzymatic oxidation highlights a key metabolic pathway for thiophene-containing compounds. The inactivation of the enzyme was primarily due to modification of the heme group. nih.gov Other thiophene carboxamide derivatives can also be oxidized to form derivatives with higher oxidation states. smolecule.com

Reduction: Reduction reactions can modify the thiophene ring, though this is less common than oxidation. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are often employed to reduce other functional groups within the molecule, which can indirectly influence the thiophene moiety's reactivity. For example, in N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide, reduction reactions can be used to modify the quinoxaline (B1680401) ring. Similarly, for N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide, reduction can convert carbonyl groups into alcohols. evitachem.com

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The aromatic rings of this compound—both the phenyl and the thiophene rings—can undergo substitution reactions, allowing for the introduction of various functional groups.